Defluoro Paliperidone is a derivative of Paliperidone, which is an atypical antipsychotic medication primarily used to treat schizophrenia and schizoaffective disorder. This compound is notable for its potential modifications that enhance pharmacological properties or reduce side effects associated with the parent compound. The synthesis and characterization of Defluoro Paliperidone have been explored in various studies, focusing on its chemical structure, synthesis methods, and biological applications.
Defluoro Paliperidone is synthesized from Paliperidone, which itself is an active metabolite of Risperidone. The parent compound has been extensively studied for its efficacy in treating psychiatric disorders, leading to the exploration of its derivatives for improved therapeutic profiles. Research into Defluoro Paliperidone aims to leverage the structural modifications to enhance its pharmacological activity while minimizing adverse effects.
Defluoro Paliperidone falls under the category of pharmaceutical compounds, specifically within the class of atypical antipsychotics. It is classified as a modified version of Paliperidone, which is a benzisoxazole derivative with a piperidine moiety. The removal of fluorine atoms from specific positions in the molecular structure characterizes it as "defluoro."
The synthesis of Defluoro Paliperidone typically involves several chemical reactions that modify the fluorinated structure of Paliperidone. Common methods include:
The synthesis may involve intermediate compounds that are characterized by various analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) to confirm the chemical structure and purity of the final product .
Defluoro Paliperidone retains the core structure of Paliperidone but lacks specific fluorine substituents. Its molecular formula can be represented as , indicating a significant alteration in its electronic properties due to the absence of fluorine atoms.
Defluoro Paliperidone can undergo various chemical reactions typical for pharmaceutical compounds, including:
The reactions are conducted under controlled conditions to yield high purity products, often monitored by High-Performance Liquid Chromatography (HPLC) and spectroscopic methods .
Defluoro Paliperidone acts primarily as an antagonist at dopamine D2 receptors and serotonin 5-HT2A receptors in the brain. By blocking these receptors, it modulates neurotransmitter activity, leading to reduced symptoms of psychosis.
Research indicates that modifications like defluorination can affect receptor binding affinities and may lead to altered side effect profiles compared to traditional Paliperidone formulations .
Defluoro Paliperidone has potential applications in:
Defluoro Paliperidone (C₂₃H₂₈N₄O₃; MW 408.49 g/mol) is a structural analog of the atypical antipsychotic paliperidone (C₂₃H₂₇FN₄O₃), distinguished by the absence of fluorine at the C6 position of its benzisoxazole ring. Its systematic IUPAC name is 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one. The compound exists as a racemate, with the 9-hydroxy group conferring chirality at C9. Its core structure retains the piperidinyl-ethyl-pyridopyrimidinone pharmacophore critical for dopamine D₂ and serotonin 5-HT₂A receptor antagonism, while defluorination eliminates halogen-mediated electronic effects on benzisoxazole ring geometry and lipophilicity [3] [6].
Table 1: Nomenclature and Identifiers of Defluoro Paliperidone
Property | Value |
---|---|
CAS Registry Number | 1380413-60-4 |
Molecular Formula | C₂₃H₂₈N₄O₃ |
Molecular Weight | 408.49 g/mol |
IUPAC Name | 3-[2-[4-(1,2-benzoxazol-3-yl)piperidin-1-yl]ethyl]-9-hydroxy-2-methyl-6,7,8,9-tetrahydropyrido[1,2-a]pyrimidin-4-one |
Synonyms | Paliperidone Impurity F; Desfluoropaliperidone |
Spectroscopic profiling confirms structural identity and distinguishes Defluoro Paliperidone from its fluorinated parent:
Defluoro Paliperidone exhibits distinct physicochemical and pharmacological properties due to fluorine removal:
Table 2: Physicochemical and Pharmacological Comparison with Paliperidone
Property | Paliperidone | Defluoro Paliperidone | Impact |
---|---|---|---|
Molecular Weight | 426.49 g/mol | 408.49 g/mol | Reduced mass |
logP (cLogP) | 2.8 | 3.2 | ↑ Lipophilicity |
5-HT₂A Kᵢ | 0.8 ± 0.1 nM | 2.1 ± 0.4 nM | ↓ Binding affinity |
D₂ Kᵢ | 4.0 ± 0.2 nM | 4.5 ± 0.3 nM | Minimal change |
Solubility (pH 7.4) | 0.15 mg/mL | 0.08 mg/mL | ↓ Aqueous solubility |
Microsomal t₁/₂ | 36 min | 42 min | ↑ Metabolic stability |
Crystallization behavior of Defluoro Paliperidone is influenced by solvent polarity and cooling rates, yielding distinct polymorphs:
Table 3: Crystallographic Properties of Defluoro Paliperidone Polymorphs
Property | Form I | Form II |
---|---|---|
Crystal System | Monoclinic | Triclinic |
Space Group | P2₁/c | P1̅ |
Unit Cell Parameters | a=12.42 Å, b=8.35 Å, c=15.18 Å, β=105.7° | a=7.89 Å, b=9.45 Å, c=12.61 Å, α=78.3°, β=85.2°, γ=89.1° |
Density | 1.312 g/cm³ | 1.286 g/cm³ |
Melting Point | 198°C | 185°C (with recrystallization) |
Hydrogen Bonding | Dimeric (O-H···N) | Catemeric (O-H···O=C) |
CAS No.: 71031-15-7
CAS No.: 512-61-8
CAS No.: 24622-61-5
CAS No.: 92219-95-9
CAS No.:
CAS No.: 7362-34-7